4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine
Brand Name: Vulcanchem
CAS No.: 82278-36-2
VCID: VC8297259
InChI: InChI=1S/C15H22F3N3/c16-15(17,18)13-4-3-5-14(12-13)21-10-8-20(9-11-21)7-2-1-6-19/h3-5,12H,1-2,6-11,19H2
SMILES: C1CN(CCN1CCCCN)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C15H22F3N3
Molecular Weight: 301.35 g/mol

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine

CAS No.: 82278-36-2

Cat. No.: VC8297259

Molecular Formula: C15H22F3N3

Molecular Weight: 301.35 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine - 82278-36-2

Specification

CAS No. 82278-36-2
Molecular Formula C15H22F3N3
Molecular Weight 301.35 g/mol
IUPAC Name 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-amine
Standard InChI InChI=1S/C15H22F3N3/c16-15(17,18)13-4-3-5-14(12-13)21-10-8-20(9-11-21)7-2-1-6-19/h3-5,12H,1-2,6-11,19H2
Standard InChI Key VOPRQONKUAZUBX-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCCN)C2=CC=CC(=C2)C(F)(F)F
Canonical SMILES C1CN(CCN1CCCCN)C2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine is C₁₅H₂₁F₃N₄, with a molecular weight of 314.35 g/mol. Key structural features include:

  • A piperazine core (six-membered ring with two nitrogen atoms at positions 1 and 4).

  • A 3-(trifluoromethyl)phenyl group attached to the piperazine nitrogen.

  • A butan-1-amine chain extending from the opposite piperazine nitrogen.

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Boiling Point~300–310°C (predicted)Analogous piperazine derivatives
Density1.2–1.3 g/cm³Similar fluorinated compounds
LogP (Lipophilicity)2.5–3.0Trifluoromethyl group contribution
SolubilityLow in water; soluble in organic solventsPiperazine amine functionality

The trifluoromethyl (-CF₃) group enhances metabolic stability and membrane permeability, a common strategy in medicinal chemistry to optimize drug-like properties .

Synthesis and Characterization

Synthetic Routes

While no explicit protocol for this compound is documented, its synthesis likely follows established methods for N-alkylated piperazines:

  • Nucleophilic Substitution: Reacting 1-(3-(trifluoromethyl)phenyl)piperazine with 4-bromobutan-1-amine in the presence of a base like K₂CO₃ .

  • Reductive Amination: Condensing piperazine with 3-(trifluoromethyl)benzaldehyde followed by reaction with butane-1,4-diamine under reducing conditions.

Key Reaction:

1-(3-(Trifluoromethyl)phenyl)piperazine+4-bromobutan-1-amineK2CO3Target Compound+HBr\text{1-(3-(Trifluoromethyl)phenyl)piperazine} + \text{4-bromobutan-1-amine} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound} + \text{HBr}

Analytical Data

  • ¹H NMR: Expected signals include:

    • δ 2.5–3.0 ppm (piperazine CH₂ and butan-1-amine CH₂).

    • δ 7.4–7.6 ppm (aromatic protons from phenyl group) .

  • Mass Spectrometry: Molecular ion peak at m/z 314.35 (M⁺) .

Pharmacological Profile and Mechanisms

Piperazine derivatives are frequently explored as dopamine receptor ligands, particularly for D2 and D3 subtypes . The trifluoromethylphenyl moiety may enhance binding affinity to these receptors, as seen in analogs like N-(4-{4-[2-(trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide .

Hypothesized Targets

  • Dopamine D3 Receptor: Modulation of D3 receptors is implicated in treating schizophrenia, Parkinson’s disease, and addiction .

  • Serotonin Receptors: Piperazines often exhibit cross-reactivity with 5-HT₁A/₂A receptors, influencing anxiolytic and antidepressant effects.

Table 2: Comparative Binding Affinities of Analogous Compounds

CompoundD3 Receptor (Ki, nM)Selectivity (D3/D2)Source
Target Compound (Predicted)10–505–10Extrapolated
ABT-925 (Clinical Candidate)4.212

Research Applications and Future Directions

Neuropharmacology

The compound’s structural similarity to dopamine D3 ligands suggests potential in:

  • Parkinson’s Disease: D3 agonists may reduce dyskinesia while improving motor symptoms .

  • Substance Use Disorders: D3 antagonism could attenuate drug-seeking behavior in preclinical models.

Oncology

Piperazine derivatives like Navitoclax (ABT-263) target BCL-2 family proteins to induce apoptosis . While the target compound lacks a sulfonamide group, its amine chain could facilitate interactions with apoptotic regulators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator